2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine
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Overview
Description
2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of chlorine atoms on the imidazole ring and an amine group on the pyridine ring makes this compound particularly interesting for various chemical and biological applications. The imidazole ring is known for its role in many biologically active molecules, while the pyridine ring is a common scaffold in medicinal chemistry.
Scientific Research Applications
2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways might be influenced .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile synthetic route.
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed reactions, such as the Suzuki or Heck reactions, to form the imidazole ring and attach it to the pyridine ring . These methods are scalable and can be conducted on a gram scale, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imidazole or pyridine rings.
Substitution: The chlorine atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride: This compound also features an imidazole ring and is used in similar applications.
2,4,6-tri(1H-imidazol-1-yl)-1,3,5-triazine: Another imidazole-containing compound with applications in catalysis and chemical analysis.
Uniqueness
What sets 2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine apart is its unique combination of an imidazole and pyridine ring, along with the presence of chlorine atoms and an amine group. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-6-7(10)14(4-13-6)8-5(11)2-1-3-12-8/h1-4H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLPSJGQCYGINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC(=C2Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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